酮色林酒石酸盐

描述

酒石酸酮色林是一种选择性5-羟色胺5-HT2A受体拮抗剂。最初被开发为抗高血压药物,它在各个领域都得到了应用,包括伤口愈合和科学研究。 该化合物以其加速上皮化能力而闻名,使其在治疗伤口、烧伤、溃疡和肛裂方面非常有用 .

科学研究应用

酒石酸酮色林在科学研究中有着广泛的应用:

化学: 用作涉及5-羟色胺受体研究的参考化合物。

生物学: 用于受体结合测定和放射自显影,研究大脑中5-羟色胺5-HT2A受体的分布

作用机制

酒石酸酮色林通过选择性拮抗5-羟色胺5-HT2A受体发挥作用。这种作用抑制5-羟色胺与这些受体的结合,从而调节各种生理过程。 该化合物还影响hERG电流,hERG电流参与心脏复极化 .

类似化合物:

瑞坦色林: 另一种选择性5-HT2A受体拮抗剂,在研究和医学中具有类似的应用。

西普罗庚他丁: 一种具有抗组胺特性的5-羟色胺拮抗剂,用于治疗过敏和其他疾病。

米安色林: 一种抗抑郁药,也作为5-羟色胺受体拮抗剂。

酒石酸酮色林的独特性: 酒石酸酮色林以其对5-HT2A受体的高度选择性和对hERG电流的额外影响而脱颖而出。 这种双重作用使其在研究和治疗环境中特别有用 .

生化分析

Biochemical Properties

Ketanserin tartrate plays a significant role in biochemical reactions by interacting with specific receptors and ion channels. It is known to selectively antagonize the serotonin 5-HT2A receptor, which is involved in various physiological processes such as vasoconstriction, platelet aggregation, and neurotransmission . Additionally, ketanserin tartrate inhibits the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization . The interaction with these biomolecules is concentration-dependent, with an IC50 value of 0.11 μM for hERG channel inhibition .

Cellular Effects

Ketanserin tartrate exerts various effects on different cell types and cellular processes. In vascular smooth muscle cells, it reduces vasoconstriction by blocking the serotonin 5-HT2A receptor, leading to vasodilation and decreased blood pressure . In platelets, ketanserin tartrate inhibits aggregation, thereby reducing the risk of thrombosis . Furthermore, in fibroblasts and epithelial cells, ketanserin tartrate promotes wound healing by accelerating epithelialization and reducing fibrosis . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of ketanserin tartrate involves its binding to the serotonin 5-HT2A receptor, where it acts as an inverse agonist . This binding inhibits the receptor’s activity, leading to a decrease in intracellular calcium levels and subsequent relaxation of vascular smooth muscle cells . Additionally, ketanserin tartrate’s inhibition of the hERG potassium channel affects cardiac repolarization, which can have implications for cardiac function . The compound also influences gene expression by modulating the activity of transcription factors and signaling pathways involved in cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ketanserin tartrate have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that ketanserin tartrate maintains its efficacy in reducing blood pressure and promoting wound healing over several weeks of treatment . Prolonged exposure to ketanserin tartrate can lead to desensitization of the serotonin 5-HT2A receptor, resulting in diminished therapeutic effects .

Dosage Effects in Animal Models

The effects of ketanserin tartrate vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure and inhibits platelet aggregation without significant adverse effects . At higher doses, ketanserin tartrate can cause hypotension, bradycardia, and other cardiovascular side effects . In some studies, high doses of ketanserin tartrate have also been associated with hepatotoxicity and renal toxicity in animal models . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Ketanserin tartrate is extensively metabolized in the liver, primarily through ketone reduction and oxidative N-dealkylation . The major metabolite, ketanserin-ol, is excreted in the urine and does not contribute significantly to the pharmacological effects of the parent compound . The metabolic pathways of ketanserin tartrate involve various enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation . These metabolic processes can influence the compound’s bioavailability, half-life, and overall efficacy.

Transport and Distribution

Within cells and tissues, ketanserin tartrate is transported and distributed through interactions with plasma proteins and cellular transporters . The compound is highly protein-bound, with approximately 95% of it bound to albumin in the plasma . This binding affects its distribution and availability to target tissues. Ketanserin tartrate is also known to accumulate in specific tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . The transport and distribution of ketanserin tartrate are crucial for its therapeutic effects and potential side effects.

Subcellular Localization

Ketanserin tartrate’s subcellular localization is primarily determined by its interactions with specific receptors and ion channels. The compound is predominantly localized to the plasma membrane, where it binds to the serotonin 5-HT2A receptor and hERG potassium channel . Additionally, ketanserin tartrate can be found in intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may undergo post-translational modifications and trafficking . These localization patterns are essential for its activity and function within cells.

准备方法

合成路线和反应条件: 酒石酸酮色林以酮色林和DL-酒石酸为原料合成。 该过程涉及将这些成分溶解在乙醇中,然后加热并结晶以获得目标产物 .

工业生产方法: 在工业环境中,酒石酸酮色林的制备遵循类似的原则,但规模更大。 乙醇作为溶剂的使用和结晶过程针对大规模生产进行了优化,确保最终产品的高产率和纯度 .

化学反应分析

反应类型: 酒石酸酮色林会经历各种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢,导致形成氧化产物。

还原: 添加氢或去除氧,导致形成还原产物。

取代: 用另一个官能团取代一个官能团,通常涉及亲核试剂或亲电试剂。

常见试剂和条件:

氧化剂: 例如高锰酸钾或过氧化氢。

还原剂: 例如硼氢化钠或氢化铝锂。

取代试剂: 包括卤素、烷基化剂和亲核试剂。

主要产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可以生成酮或羧酸,而还原可以生成醇或胺 .

相似化合物的比较

Ritanserin: Another selective 5-HT2A receptor antagonist with similar applications in research and medicine.

Cyproheptadine: A serotonin antagonist with antihistamine properties, used in treating allergies and other conditions.

Mianserin: An antidepressant that also acts as a serotonin receptor antagonist.

Uniqueness of Ketanserin Tartrate: Ketanserin tartrate stands out due to its high selectivity for the 5-HT2A receptor and its additional effects on the hERG current. This dual action makes it particularly useful in both research and therapeutic contexts .

属性

CAS 编号 |

83846-83-7 |

|---|---|

分子式 |

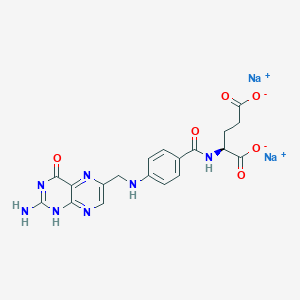

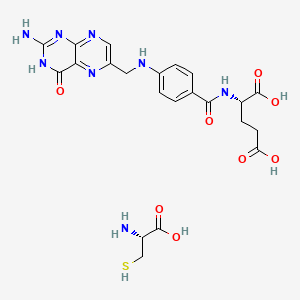

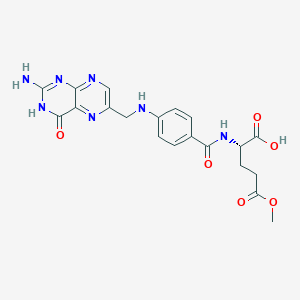

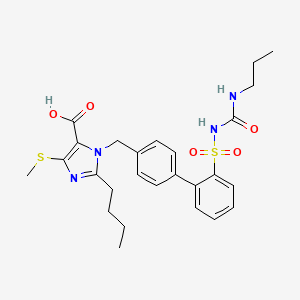

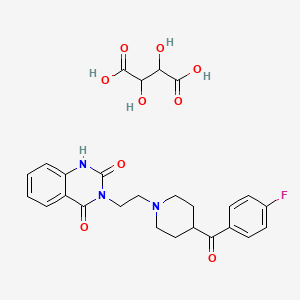

C26H30FN3O10 |

分子量 |

563.5 g/mol |

IUPAC 名称 |

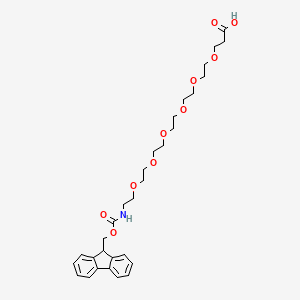

2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione;hydrate |

InChI |

InChI=1S/C22H22FN3O3.C4H6O6.H2O/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10;/h1-8,16H,9-14H2,(H,24,29);1-2,5-6H,(H,7,8)(H,9,10);1H2 |

InChI 键 |

KJJRKCWDAHTVRL-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O |

手性 SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

规范 SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O.O |

外观 |

Solid powder |

Key on ui other cas no. |

83846-83-7 |

Pictograms |

Acute Toxic; Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ketanserin tartrate; KJK-945; KJK945; KJK 945; R 49945; R49945; R-49945 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)

![N-[(4-Chlorophenyl)methyl]-1-Methyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B1673522.png)